![molecular formula C13H21NO2 B1330298 1-(Diethylamino)-3-phenoxypropan-2-ol CAS No. 15288-08-1](/img/structure/B1330298.png)
1-(Diethylamino)-3-phenoxypropan-2-ol
Overview
Description
1-(Diethylamino)-3-phenoxypropan-2-ol: is an organic compound that belongs to the class of beta-adrenergic agonists It is characterized by the presence of a diethylamino group, a phenoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)-3-phenoxypropan-2-ol can be synthesized through a multi-step process involving the reaction of diethylamine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₃H₁₉N₁O₂
Molecular Weight : 221.30 g/mol
CAS Number : 15288-08-1
The compound's structure features a diethylamino group and a phenoxypropanol moiety, which contribute to its reactivity and biological activity.
Pharmaceutical Development
1-(Diethylamino)-3-phenoxypropan-2-ol has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.
- Case Study : A study investigated the compound's effectiveness against cancer cell lines. The results indicated that it could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .
The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain pathogenic microorganisms. It was found to disrupt microbial cellular processes through the release of volatile organic compounds (VOCs) .
- Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications for age-related diseases .
Cosmetic Applications
Due to its skin-compatible properties, this compound is being explored in cosmetic formulations.
- Formulation Studies : The compound has been incorporated into topical formulations aimed at enhancing skin hydration and improving the overall sensory experience of cosmetic products. Its role as an emulsifier and stabilizer has been highlighted in formulation research .
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of microbial cellular processes | |
Antioxidant | Scavenging free radicals | |
Apoptosis Induction | Induction of cell death in cancer cells |
Table 2: Potential Applications in Various Fields
Field | Application | Notes |
---|---|---|
Pharmaceuticals | Anticancer agent | Induces apoptosis in tumor cells |
Biology | Antimicrobial agent | Effective against specific pathogens |
Cosmetics | Skin care formulations | Enhances hydration and sensory properties |
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates the G-protein coupled receptor signaling pathway, leading to the activation of adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA). The activation of PKA leads to various cellular responses, including smooth muscle relaxation and increased heart rate.
Comparison with Similar Compounds
1-(Diethylamino)-2-phenoxyethanol: Similar structure but with a shorter carbon chain.
1-(Diethylamino)-3-phenoxybutan-2-ol: Similar structure but with a longer carbon chain.
1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group on the phenoxy ring.
Uniqueness: 1-(Diethylamino)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups and its ability to interact with beta-adrenergic receptors. The presence of both the diethylamino and phenoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Biological Activity
1-(Diethylamino)-3-phenoxypropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its unique structure, which includes a diethylamino group and a phenoxypropanol moiety. This configuration contributes to its pharmacological properties, influencing its interaction with various biological targets.
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:
- Chloride channels : Influencing neuronal excitability and potentially providing anticonvulsant effects.
- Voltage-gated potassium channels (KV10.1) : This interaction is significant due to the role of KV10.1 in cancer cell proliferation, making it a target for anticancer therapies.
Anticonvulsant Activity
Research indicates that this compound demonstrates anticonvulsant properties. In a study assessing its efficacy in preventing seizures, the compound showed protective effects in various seizure models, including:
- Maximal Electroshock (MES) Test : The compound provided significant protection against induced seizures.
- Pentylenetetrazole (PTZ) Test : It also demonstrated efficacy in this model, suggesting its potential as an anticonvulsant agent .
Anticancer Potential
The compound's interaction with KV10.1 channels suggests a potential role in cancer treatment. Studies have shown that inhibition of KV10.1 can reduce tumor growth in various cancer cell lines, including breast and pancreatic cancers. The selectivity towards cancer cells while sparing normal cells is a critical aspect of its therapeutic profile .
Data Table: Biological Activity Summary
Case Study 1: Anticonvulsant Efficacy
In a controlled study, this compound was administered to rats subjected to induced seizures. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.
Case Study 2: Cancer Cell Proliferation
Another study focused on the compound's effect on KV10.1 expressing cancer cells. Results showed that treatment with this compound led to significant reductions in cell viability and proliferation rates compared to untreated controls, suggesting its utility as an anticancer drug candidate.
Properties
IUPAC Name |
1-(diethylamino)-3-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOQQJTXORYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287383 | |
Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15288-08-1 | |
Record name | NSC50772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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